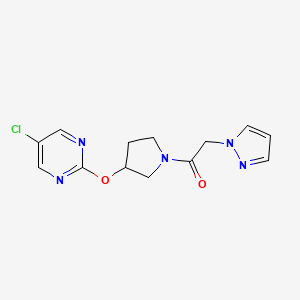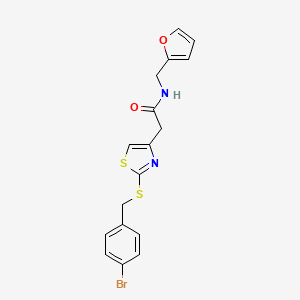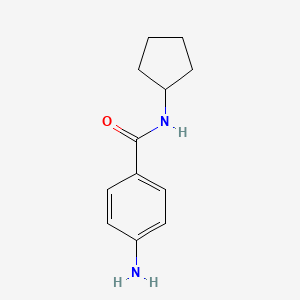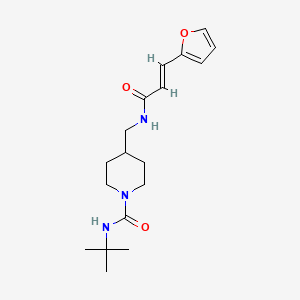![molecular formula C12H13ClN2O2 B2653599 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide CAS No. 2411235-38-4](/img/structure/B2653599.png)
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide, also known as clofibric acid amide, is a chemical compound that has been extensively studied for its potential in various scientific fields.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide involves the inhibition of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. By inhibiting PPARα, this compound can reduce inflammation and oxidative stress, leading to its beneficial effects in various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It can also reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reducing the production of reactive oxygen species (ROS). In addition, it can protect against liver damage by reducing liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and reducing lipid peroxidation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide in lab experiments include its low toxicity, high stability, and easy synthesis. However, its low solubility in water and organic solvents can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret its effects in certain experiments.
Future Directions
There are many potential future directions for the study of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide. One possible direction is to investigate its potential as a treatment for various inflammatory diseases, such as arthritis, colitis, and asthma. Another direction is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective PPARα inhibitors based on the structure of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential in various scientific fields. Its anti-inflammatory, antioxidant, and hepatoprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide involves the reaction of 4-(cyanomethyl)phenol with 2-(2-chloroacetyl)ethanol in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide has been studied for its potential in various scientific fields, including pharmacology, biochemistry, and toxicology. It has been shown to exhibit anti-inflammatory, antioxidant, and hepatoprotective properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
2-chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-12(16)15-7-8-17-11-3-1-10(2-4-11)5-6-14/h1-4H,5,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXGDARNNXRVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Methyl-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2653520.png)

![N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2653524.png)
![2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2653527.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)
![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2653537.png)

